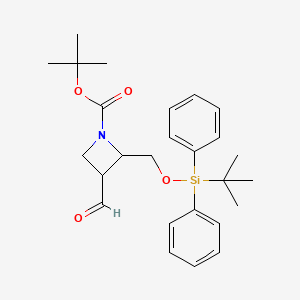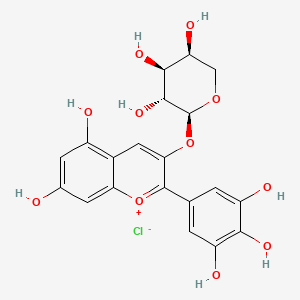
Delphinidin-3-o-arabinoside
Vue d'ensemble
Description
Delphinidin-3-o-arabinoside (D3A) is a natural polyphenolic compound found in blueberries, grapes, and other fruits and vegetables. It is a derivative of delphinidin, a type of flavonoid, and is known to possess antioxidant, anti-inflammatory, and anti-cancer properties. D3A has been studied for its potential use in the prevention and treatment of a wide range of diseases, including cancer, diabetes, and cardiovascular disease.
Applications De Recherche Scientifique
1. Antioxidant Activities
Delphinidin-3-o-arabinoside, as a type of anthocyanin, has been evaluated for its antioxidant properties. Studies have shown that anthocyanins like delphinidin-3-rutinoside exhibit significant antioxidant activities, suggesting the potential of this compound in inhibiting lipid peroxidation. This could be particularly relevant in the context of preventing oxidative stress-related damage in biological systems (Gabrielska & Oszmiański, 2005).
2. Role in Plant Pigmentation and Taxonomy
In the context of botanical research, this compound contributes to the pigmentation in plants. For instance, it has been identified in various species within the Poaceae family, albeit its significance in plant taxonomy is considered limited due to the wind-pollinated nature of this plant group (Clifford & Harborne, 1967).
3. Potential Therapeutic Applications
Research into the therapeutic applications of this compound has demonstrated its potential in inhibiting cancer cell proliferation and promoting apoptosis. For example, it has shown efficacy in inhibiting the growth of human prostate cancer cells by affecting nuclear factor-kappaB signaling (Hafeez et al., 2008). Additionally, it has been observed to have anti-inflammatory properties, as seen in studies involving blueberry polyphenols which contain this compound (Cheng et al., 2014).
4. Dietary Implications and Bioaccessibility
This compound's role in the diet and its bioaccessibility has been explored in studies such as those examining the effects of high fat meals on the bioaccessibility of blueberry anthocyanins, including this compound (Ribnicky et al., 2014). These studies are crucial in understanding how dietary factors influence the absorption and efficacy of such compounds.
Mécanisme D'action
Delphinidin-3-o-arabinoside, also known as UNII-8KIE206XHA, is a bioactive compound that belongs to the anthocyanidins class . It is responsible for the purple-colored pigment found in various plants such as berries, eggplant, roselle, and wine .
Target of Action
This compound primarily targets reactive oxygen species (ROS), acting as a potent antioxidant . It also inhibits the activities of VEGFR-2 and the phosphorylation of the p42/44 mitogen-activated protein (MAP) kinase pathway .
Mode of Action
The compound’s mode of action is characterized by its ability to scavenge ROS due to the presence of numerous electron donor atoms . It also inhibits VEGF-induced endothelial cell migration and the morphogenic differentiation of endothelial cells into capillary-like structures in vitro .
Biochemical Pathways
This compound is involved in the biosynthesis of p-coumaric acid and malonic acid . It is found in different glycosidic forms, such as delphinidin-3-glucoside, delphinidin-3-rutinoside, delphinidin-3-galactoside, delphinidin-3-sambubioside, and delphinidin-3-arabinoside .
Pharmacokinetics
This compound is highly active in its aglycone form, but the presence of a sugar moiety is vital for its bioavailability . It is absorbed, metabolized, and excreted, exhibiting several biological activities through distinct and complex mechanisms .
Result of Action
The compound exhibits several biological activities, including antioxidant, anti-inflammatory, hepatoprotective, antidiabetic, antimicrobial, neuroprotection, anti-adipogenesis, cardiovascular protection, and anticancer effects . It has been shown to exert beneficial effects on gut microbiota .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it reduces plasma oxidation and can be deposited in milk and meat, increasing antioxidant activities . Therefore, the reduction of the oxidation of fats and proteins improves shelf-life .
Analyse Biochimique
Biochemical Properties
Delphinidin-3-o-arabinoside exhibits several biological activities through distinct and complex mechanisms . It is highly active in its aglycone form, but the presence of a sugar moiety is vital for its bioavailability . The compound interacts with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
This compound has been shown to exert beneficial effects on gut microbiota . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it reduces RTK activity and targets the MAPK pathway as well as the activator protein 1 (AP-1) factor .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . For example, it may prevent malignant transformation during the beginning of cancer by altering the expression of phase II antioxidant enzymes via the nuclear-factor-E2-related factor 2/antioxidant response element (Nrf2/ARE) signaling system .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are crucial aspects of its biochemical profile . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
(2S,3R,4S,5S)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxyoxane-3,4,5-triol;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O11.ClH/c21-8-3-10(22)9-5-15(31-20-18(28)17(27)13(25)6-29-20)19(30-14(9)4-8)7-1-11(23)16(26)12(24)2-7;/h1-5,13,17-18,20,25,27-28H,6H2,(H4-,21,22,23,24,26);1H/t13-,17-,18+,20-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQCUFJAUJKCKH-GOWHUIJJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C(=C4)O)O)O)O)O)O)O)O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C(=C4)O)O)O)O)O)O)O)O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClO11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101341478 | |
| Record name | 5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)-3-chromeniumyl alpha-L-arabinopyranoside chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101341478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171370-55-1 | |
| Record name | Delphinidin 3-arabinoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171370551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)-3-chromeniumyl alpha-L-arabinopyranoside chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101341478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DELPHINIDIN 3-ARABINOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KIE206XHA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


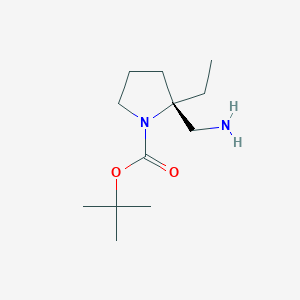
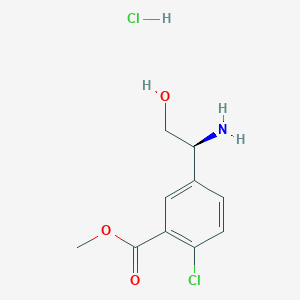
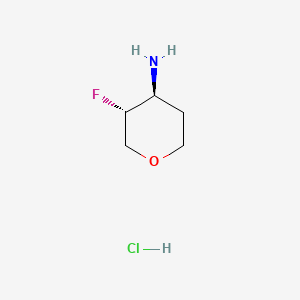
![8-Oxabicyclo[3.2.1]octan-3-amine hydrochloride](/img/structure/B3028141.png)

![5,7-dichloro-2-cyclopropyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3028143.png)

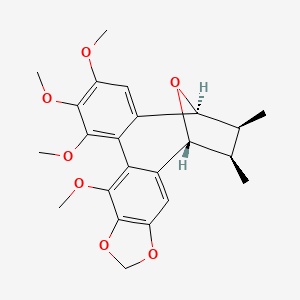
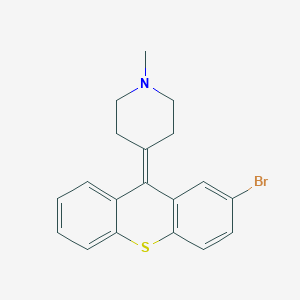
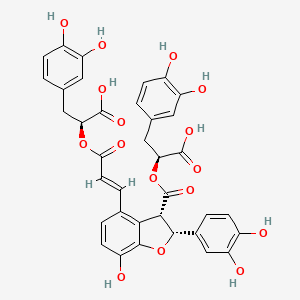
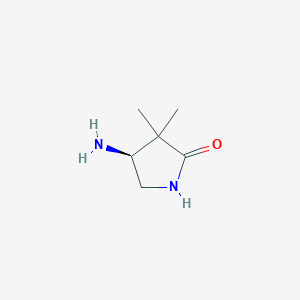
![tert-butyl N-[3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B3028156.png)
![Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate](/img/structure/B3028160.png)
